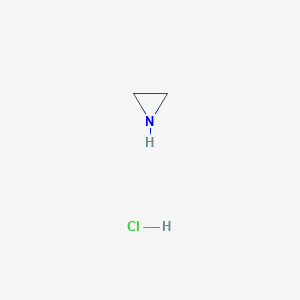
Aziridine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .
Applications De Recherche Scientifique
Aziridine, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyamines and other polymers.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection and drug delivery systems.
Industry: Utilized in the production of materials for CO2 adsorption, chelation, and materials templating.
Mécanisme D'action
The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.
Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.
Uniqueness
Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
26338-45-4 |
|---|---|
Formule moléculaire |
C2H6ClN |
Poids moléculaire |
79.53 g/mol |
Nom IUPAC |
aziridine;hydrochloride |
InChI |
InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H |
Clé InChI |
JXHSZQZCKLNUGB-UHFFFAOYSA-N |
SMILES |
C1CN1.Cl |
SMILES canonique |
C1CN1.Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



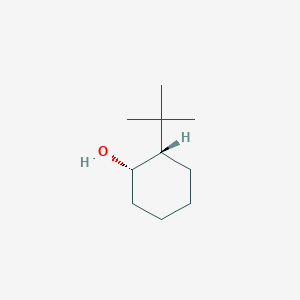
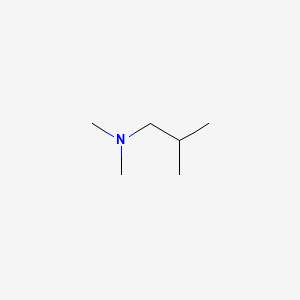
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)

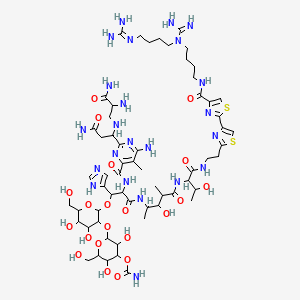
dimethylsilane](/img/structure/B1618348.png)
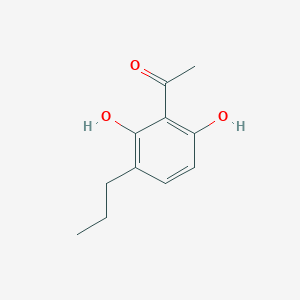
![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)
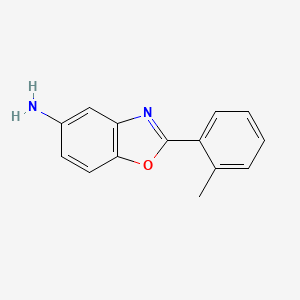
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)
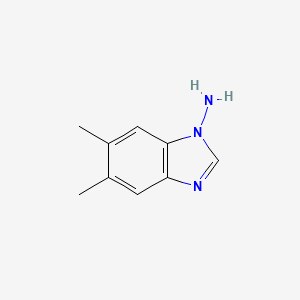
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
